Ethyl 3-methylpiperidine-4-carboxylate
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Overview
Description
Ethyl 3-methylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by an ethyl ester group attached to the carboxylate moiety at the fourth position and a methyl group at the third position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylpiperidine-4-carboxylate typically involves the reaction of 3-methylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: N-oxides, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural configuration and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Ethyl 3-methylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-methylpiperidine-4-carboxylate: Similar structure but with a different substitution pattern.
Mthis compound: Similar functional groups but with a different ester moiety.
3-Methylpiperidine-4-carboxylic acid: Lacks the ethyl ester group, leading to different chemical properties.
Uniqueness: The unique combination of the ethyl ester and methyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Ethyl 3-methylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- CAS Number : 1159822-87-3
- Structure : The compound features a piperidine ring substituted with an ethyl ester at the 4-position and a methyl group at the 3-position.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives of piperidine, including this compound, exhibited inhibitory effects on enoyl-acyl carrier protein reductase, an essential enzyme for bacterial fatty acid synthesis. The results indicated that modifications to the piperidine structure could enhance antimicrobial efficacy (Table 1) .
Compound | Activity Against | IC50 (µM) |
---|---|---|
This compound | S. aureus | 12.5 |
This compound | E. coli | 15.0 |
Neurological Effects
Research has suggested that this compound may act on GABA_A receptors, potentially functioning as a GABAergic agonist. This action could implicate the compound in anxiolytic and sedative effects, similar to other piperidine derivatives. A study indicated that compounds with structural similarities exhibited significant binding affinity to GABA_A receptors, leading to enhanced neuropharmacological activity .
Study on Antidiabetic Potential
A recent investigation into piperidine derivatives highlighted the potential of this compound as an antidiabetic agent. In vitro assays demonstrated that this compound could inhibit α-amylase activity, which is crucial in carbohydrate metabolism. The IC50 value was reported at approximately 8.9 µM, indicating a stronger effect compared to standard antidiabetic drugs like acarbose (IC50 = 610.7 µM) .
Safety and Toxicology
Toxicological assessments are crucial in evaluating the safety profile of this compound. Preliminary studies have shown low cytotoxicity in mammalian cell lines, suggesting that this compound may have a favorable safety margin for further development .
The biological activities of this compound can be attributed to its interactions with various biological targets:
- Enoyl-ACP Reductase Inhibition : Disruption of fatty acid synthesis in bacteria.
- GABA_A Receptor Modulation : Potential anxiolytic effects through neurotransmitter modulation.
- α-Amylase Inhibition : Implications for blood glucose regulation.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
PXBYFCRSEFPAKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNCC1C |
Origin of Product |
United States |
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